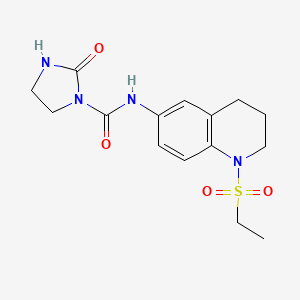

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxoimidazolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-oxoimidazolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O4S/c1-2-24(22,23)19-8-3-4-11-10-12(5-6-13(11)19)17-15(21)18-9-7-16-14(18)20/h5-6,10H,2-4,7-9H2,1H3,(H,16,20)(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTLGVUDIUXFNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)N3CCNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxoimidazolidine-1-carboxamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Tetrahydroquinoline core : Known for its diverse biological activities.

- Ethylsulfonyl group : Enhances solubility and reactivity.

- Imidazolidine ring : Associated with various pharmacological effects.

The molecular formula is , indicating the presence of multiple functional groups that contribute to its unique properties.

Mechanisms of Biological Activity

Research indicates that this compound exhibits significant biological activities through various mechanisms:

- Enzyme Inhibition : The compound has been identified as an inhibitor of lysyl oxidase, an enzyme critical for collagen and elastin cross-linking in the extracellular matrix. Inhibition of this enzyme may have therapeutic implications in conditions such as fibrosis and cancer metastasis.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in treating infections.

- Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory properties, which are currently under exploration in various preclinical studies.

Comparative Studies

To understand the biological activity of this compound in relation to similar compounds, a comparative analysis was conducted:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-benzamide | Methylsulfonyl group | Variation affects reactivity |

| N-(1-(ethylthio)-1,2,3,4-tetrahydroquinolin-6-yl)-benzamide | Ethylthio group | Alters chemical properties |

| N-(1-(phenyl)-1,2,3,4-tetrahydroquinolin-6-yl)-carboxamide | Phenyl substitution | Influences biological activity |

This table highlights how variations in functional groups can significantly impact the biological activity and potential therapeutic applications of these compounds.

Case Studies

Recent studies have investigated the efficacy of this compound in vitro:

Study 1: Antitumor Activity

In vitro assays demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines. The IC50 values were determined using the MTT assay:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.5 |

| A549 | 20.3 |

| SGC-7901 | 18.9 |

These results indicate that the compound has promising antitumor activity comparable to established chemotherapeutics .

Study 2: Apoptosis Induction

Further investigation into the mechanism revealed that treatment with the compound led to increased apoptosis in HeLa cells. Western blot analysis showed upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2), suggesting a potential pathway for inducing cell death in cancer cells .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The ethylsulfonyl group in the target compound differs from the piperidinyl/pyrrolidinyl groups in analogs 68–71, which may alter pharmacokinetics (e.g., solubility, membrane permeability). Sulfonyl groups generally enhance stability but may reduce bioavailability compared to amine-containing substituents .

- Synthetic Challenges : Low yields (e.g., 6% for compound 30 in ) highlight the difficulty of introducing bulky substituents like 1-methylpyrrolidin-3-yl, whereas the ethylsulfonyl group may simplify synthesis.

2.3 Physicochemical Properties

Q & A

Q. What synthetic methodologies are recommended for preparing N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxoimidazolidine-1-carboxamide?

The compound can be synthesized via a multi-step approach:

- Step 1 : React N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 min) to form intermediate hydrazine derivatives.

- Step 2 : Cyclize the intermediate in DMF using iodine and triethylamine, leading to sulfur elimination and the formation of the target 1,3,4-thiadiazole-carboxamide scaffold .

- Step 3 : Introduce the ethylsulfonyl group to the tetrahydroquinoline moiety via sulfonation reactions, followed by purification using column chromatography.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

- 1H and 13C NMR : To verify proton environments and carbon frameworks (e.g., distinguishing tetrahydroquinoline and imidazolidine moieties).

- IR Spectroscopy : To identify functional groups like sulfonyl (SO₂, ~1350–1150 cm⁻¹) and carbonyl (C=O, ~1650–1750 cm⁻¹).

- Elemental Analysis : To confirm purity and elemental composition (±0.4% of theoretical values) .

Q. How can preliminary biological activity screening be designed for this compound?

- In vitro assays : Test antimicrobial activity against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC determination).

- Enzyme inhibition : Evaluate kinase inhibition (e.g., GSK-3β) via fluorescence-based assays, using ATP-competitive inhibitors as controls .

- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC₅₀ calculations .

Advanced Research Questions

Q. How can molecular docking studies be optimized to predict the compound’s binding mode with GSK-3β?

- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.

- Protocol :

Prepare the protein structure (PDB: 1Q3W) by removing water molecules and adding polar hydrogens.

Define a grid box around the ATP-binding site (coordinates: x=15 Å, y=15 Å, z=15 Å).

Validate the docking protocol by redocking co-crystallized ligands (RMSD < 2.0 Å).

Analyze hydrogen bonds, hydrophobic interactions, and binding energy (ΔG) .

Q. What strategies are effective for resolving contradictions in biological activity data across different assays?

- Experimental replication : Repeat assays under standardized conditions (e.g., pH, temperature).

- Metabolic stability testing : Use liver microsomes to assess compound degradation, which may explain discrepancies between in vitro and in vivo results.

- Structure-activity relationship (SAR) : Modify substituents (e.g., ethylsulfonyl group) to isolate contributions to activity .

Q. How can SAR studies guide the optimization of this compound’s acetylcholinesterase (AChE) inhibitory activity?

- Substituent variation : Replace the ethylsulfonyl group with bulkier substituents (e.g., benzylsulfonyl) to enhance hydrophobic interactions with AChE’s peripheral anionic site.

- Scaffold hybridization : Fuse the imidazolidine ring with a piperazine moiety to improve binding to the catalytic triad.

- In silico screening : Use QSAR models to predict activity changes before synthesis .

Q. What experimental approaches are recommended for analyzing the compound’s pharmacokinetic properties?

- Solubility : Measure in PBS (pH 7.4) using shake-flask methods.

- Plasma protein binding : Use equilibrium dialysis to assess unbound fraction.

- Metabolic profiling : Incubate with cytochrome P450 isoforms (CYP3A4, CYP2D6) to identify major metabolites via LC-MS .

Data Analysis and Interpretation

Q. How should researchers address low yields during the final cyclization step?

- Optimize reaction conditions : Increase iodine stoichiometry (1.2–1.5 equiv) or extend reaction time (30–60 min).

- Purification : Use preparative HPLC instead of column chromatography to isolate the product from byproducts (e.g., sulfur aggregates) .

Q. What statistical methods are appropriate for validating bioactivity data?

- Dose-response curves : Fit using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals.

- Multivariate analysis : Apply PCA or cluster analysis to identify outliers in high-throughput screening datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.